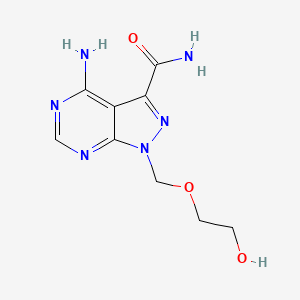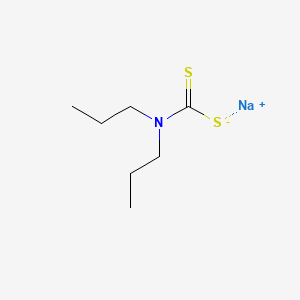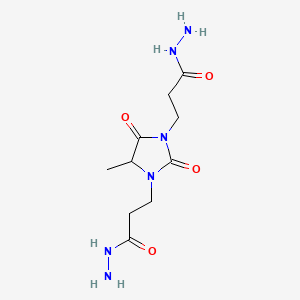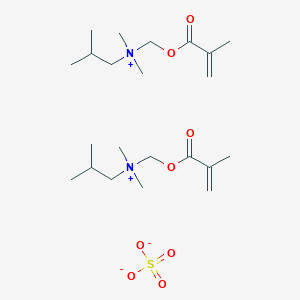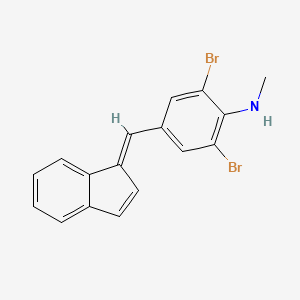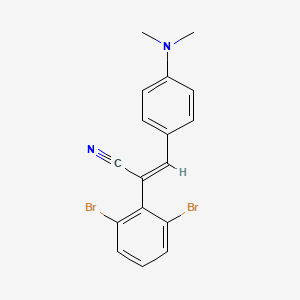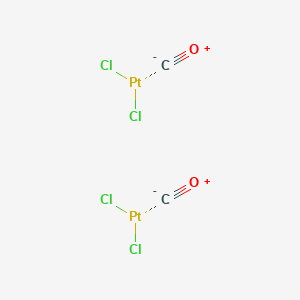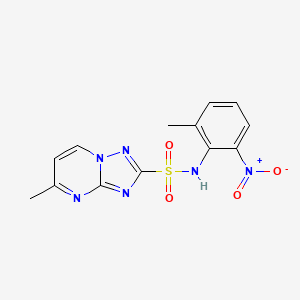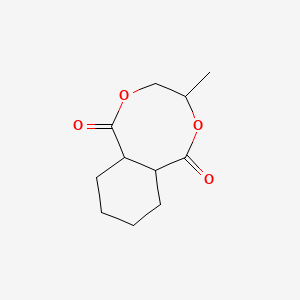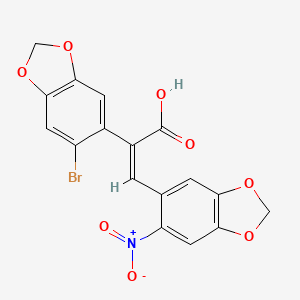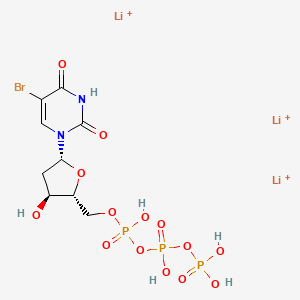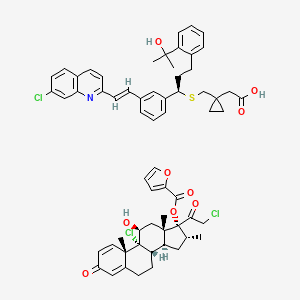
Mometasone furoate/montelukast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mometasone furoate and montelukast are two distinct compounds often used in combination for their synergistic effects in treating various inflammatory and allergic conditions. Mometasone furoate is a synthetic corticosteroid with potent anti-inflammatory properties, while montelukast is a leukotriene receptor antagonist that helps in managing asthma and allergic rhinitis by blocking the action of leukotrienes, which are inflammatory chemicals in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mometasone Furoate: : The synthesis of mometasone furoate involves multiple steps, starting from the basic steroid structureThis is typically achieved through esterification reactions under controlled conditions .
Montelukast: The final product is obtained after purification and crystallization .
Industrial Production Methods
Industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and pH to achieve the desired chemical transformations efficiently .
Análisis De Reacciones Químicas
Mometasone Furoate
Oxidation: Mometasone furoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: Halogenation reactions can introduce halogen atoms into the steroid nucleus, altering its biological activity.
Montelukast
Oxidation: Montelukast can undergo oxidative degradation, particularly at the sulfur-containing moiety.
Reduction: Reduction reactions can affect the nitro groups present in the molecule.
Substitution: Various substitution reactions can modify the quinoline core, leading to derivatives with different pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: : Both compounds are used as reference standards in analytical chemistry for the development of new analytical methods and quality control procedures .
Biology: : In biological research, these compounds are used to study the mechanisms of inflammation and allergic responses. They serve as tools to understand the role of corticosteroids and leukotriene antagonists in modulating immune responses .
Medicine: : Clinically, mometasone furoate and montelukast are used to treat conditions such as asthma, allergic rhinitis, and nasal polyps. Their combination has shown enhanced efficacy in reducing symptoms and improving patient outcomes .
Industry: : In the pharmaceutical industry, these compounds are formulated into various dosage forms such as nasal sprays, inhalers, and tablets. They are also used in the development of new therapeutic agents targeting inflammatory and allergic diseases .
Mecanismo De Acción
Mometasone Furoate: : Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory gene expression. This results in decreased production of inflammatory mediators such as cytokines, chemokines, and prostaglandins .
Montelukast: : Montelukast works by blocking the cysteinyl leukotriene receptor (CysLT1), preventing leukotrienes from binding to their receptors. This inhibition reduces bronchoconstriction, mucus production, and inflammation in the airways .
Comparación Con Compuestos Similares
Similar Compounds
Fluticasone: Another corticosteroid used for similar indications as mometasone furoate.
Zafirlukast: Another leukotriene receptor antagonist similar to montelukast.
Uniqueness
Propiedades
Número CAS |
1147405-14-8 |
|---|---|
Fórmula molecular |
C62H66Cl3NO9S |
Peso molecular |
1107.6 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H36ClNO3S.C27H30Cl2O6/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/b15-10+;/t32-;15-,18+,19+,21+,24+,25+,26+,27+/m11/s1 |
Clave InChI |
SQZRVXQPWXBJQN-ICDXXLHBSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



